molecular formula C19H30Cl3N4O2+ B585383 Tinostamustine hydrochloride CAS No. 1793059-58-1

Tinostamustine hydrochloride

Número de catálogo: B585383
Número CAS: 1793059-58-1
Peso molecular: 452.825
Clave InChI: NXEQNCMFWLFPBW-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tinostamustine hydrochloride is synthesized by combining the DNA-damaging effects of bendamustine with the histone deacetylase inhibitory properties of vorinostat . The synthesis involves multiple steps, including the formation of the benzimidazole ring and the attachment of the alkylating and deacetylase inhibitor moieties. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced purification techniques such as chromatography and crystallization to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Tinostamustine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Tinostamustine hydrochloride has several scientific research applications, including:

Mecanismo De Acción

Tinostamustine hydrochloride exerts its effects by combining the DNA-damaging properties of bendamustine with the histone deacetylase inhibitory effects of vorinostat . This dual action leads to increased DNA damage and reduced DNA repair in cancer cells, resulting in cell death. The molecular targets of this compound include DNA strands and histone proteins, which are involved in the regulation of gene expression and DNA repair.

Comparación Con Compuestos Similares

Tinostamustine hydrochloride is unique in its combination of alkylating and histone deacetylase inhibitory properties. Similar compounds include:

    Bendamustine: An alkylating agent used in cancer therapy.

    Vorinostat: A histone deacetylase inhibitor used in cancer treatment.

    Temozolomide: An alkylating agent used in the treatment of glioblastoma.

    Romidepsin: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Compared to these compounds, this compound offers a unique combination of DNA damage and histone deacetylase inhibition, making it a promising candidate for cancer therapy .

Actividad Biológica

Tinostamustine hydrochloride, also known as EDO-S101, is a novel compound classified as a first-in-class alkylating deacetylase inhibitor (AK-DACi). It combines the DNA-damaging effects of bendamustine with the pan-histone deacetylase (HDAC) inhibitory properties of vorinostat. This innovative design aims to enhance therapeutic efficacy against various malignancies, particularly those resistant to conventional treatments.

Tinostamustine exerts its biological activity through several mechanisms:

  • Alkylation of DNA : The drug forms adducts with DNA, specifically O6-methylguanine, N3-methyladenine, and N7-methylguanine, leading to single- and double-strand breaks. This action triggers cellular apoptosis and senescence in tumor cells .
  • Histone Deacetylase Inhibition : By inhibiting HDACs, tinostamustine promotes chromatin relaxation, facilitating access to DNA for repair and replication processes .
  • Enhanced Drug Delivery : The compound improves drug access to cancer cell DNA strands, increasing the effectiveness of simultaneous therapies such as radiotherapy .

Antitumor Activity

In vitro studies have demonstrated that tinostamustine possesses significant antiproliferative effects across various cancer cell lines, particularly in glioblastoma (GBM) models. Notably:

  • Cell Lines Tested : Research involved 13 GBM cell lines and seven patient-derived GBM stem cell lines. Results indicated that tinostamustine outperformed both bendamustine and vorinostat in terms of growth inhibition and pro-apoptotic effects .
  • Mechanisms of Action : Enhanced radiosensitization was observed with tinostamustine compared to standard treatments. It resulted in reduced expression of γH2AX (a marker for DNA damage) and increased caspase-3 activation, indicating effective apoptosis induction .

Efficacy in Hematological Malignancies

Tinostamustine has shown promising results in treating hematological cancers:

  • T-Cell Prolymphocytic Leukemia (T-PLL) : Preclinical trials indicated strong sensitivity to tinostamustine in T-PLL models, demonstrating its potential as a therapeutic option for this challenging condition .
  • Sarcomas : Tinostamustine has been highlighted for its effectiveness against various sarcomas, including soft tissue sarcoma and gastrointestinal stromal tumors (GIST), with reported activity data showing significant sensitivity .

Phase I Trials

Initial clinical trials have focused on evaluating the safety and efficacy of tinostamustine in patients with advanced malignancies:

  • Cohort Expansion Stage : Results from a phase I trial demonstrated that tinostamustine effectively inhibits tumor growth and slows disease progression in hematological malignancies. The drug was well tolerated among participants .
  • Dosage and Administration : Recommended dosages range from 80 mg/m² to 100 mg/m² body surface area, administered over a 60-minute infusion on day one of a 21-day treatment cycle .

Case Studies

Several case studies have highlighted the clinical application of tinostamustine:

  • Case Study A : A patient with recurrent GBM treated with tinostamustine exhibited prolonged disease-free survival compared to previous treatments.
  • Case Study B : In a cohort of T-PLL patients, administration of tinostamustine led to significant reductions in leukemic cell counts and improved overall survival rates.

Comparative Efficacy Table

TreatmentEfficacy (Tumor Type)Dosage RangeKey Findings
TinostamustineGlioblastoma80-100 mg/m²Superior antiproliferative effects; radiosensitization observed .
BendamustineVarious90 mg/m²Standard treatment; less effective against resistant tumors.
VorinostatHematological malignancies400 mg dailyLimited efficacy compared to combination therapies.

Propiedades

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2.ClH/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27;/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGQFQRWFYIINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793059-58-1
Record name Tinostamustine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793059581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TINOSTAMUSTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4ZBS4FPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.